DNP-X, SE

FRET quencher hapten detection anti-DNP antibody

Researchers face limited options when FRET probe validation requires both quenching and independent hapten-based confirmation. DNP-X, SE solves this with its unique 2,4-dinitrophenyl moiety that simultaneously acts as a FRET acceptor (~360 nm) and an anti-DNP antibody epitope-a dual function absent in DABCYL or BHQ-1. • Enables label-free Trp/Tyr fluorescence quenching, eliminating synthetic fluorophore conjugation • Achieves optimal F/P ratios of 1-2 at only 2-fold molar excess, preserving protein activity • Ships ambient; store at -20°C protected from light

Molecular Formula C16H18N4O8
Molecular Weight 394.34 g/mol
CAS No. 82321-04-8
Cat. No. B559584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNP-X, SE
CAS82321-04-8
Molecular FormulaC16H18N4O8
Molecular Weight394.34 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H18N4O8/c21-14-7-8-15(22)18(14)28-16(23)4-2-1-3-9-17-12-6-5-11(19(24)25)10-13(12)20(26)27/h5-6,10,17H,1-4,7-9H2
InChIKeyIYBNUJCDIAGXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNP-X, SE Core Properties & Class Identity


DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is the N-succinimidyl ester-activated form of DNP-X acid, a member of the 2,4-dinitrophenyl (DNP) class of non-fluorescent dark quenchers . With a molecular weight of 394.34 g/mol, excitation maximum at ~350 nm, and melting point of 150–152 °C, it serves as an amine-reactive building block for fluorescence resonance energy transfer (FRET) probe development, functioning as a dark quencher that can be recognized by anti-DNP antibodies .

Why DNP-X, SE Is Irreplaceable in Critical Assays


DNP-X, SE is functionally non-interchangeable with dark quenchers such as DABCYL-SE or Black Hole Quencher-1 (BHQ-1) because its 2,4-dinitrophenyl moiety serves a unique dual function: it simultaneously acts as a FRET acceptor and as a hapten that is specifically recognized by anti-DNP antibodies, enabling orthogonal detection strategies that other quencher classes cannot support . Furthermore, its absorption maximum (~360 nm) is specifically tuned to overlap with the intrinsic fluorescence emission of tryptophan (Trp) and tyrosine (Tyr), allowing label-free quenching of native protein fluorescence—a capability absent in DABCYL (λmax ~470 nm) or BHQ-1 (λmax ~534 nm) . Substituting DNP-X, SE with a generic dark quencher therefore forfeits both hapten-based orthogonal detection and label-free intrinsic fluorescence quenching.

DNP-X, SE Differentiation Evidence


Hapten-Quencher Dual Function for Orthogonal Antibody Detection

DNP-X, SE uniquely incorporates a 2,4-dinitrophenyl (DNP) group that functions simultaneously as a FRET quencher and a hapten specifically recognized by anti-DNP antibodies. This dual functionality cannot be matched by DABCYL, BHQ-1, or Tide Quencher families, which serve solely as fluorescence quenchers without hapten identity . The DNP group enables independent verification of probe integrity and orthogonal detection in multiplexed assays via anti-DNP antibody binding.

FRET quencher hapten detection anti-DNP antibody

Intrinsic Trp/Tyr Quenching for Label-Free FRET

DNP-X, SE exhibits an absorption maximum at ~360 nm that directly overlaps with the intrinsic fluorescence emission of tryptophan (~350 nm) and tyrosine, enabling label-free FRET without requiring an external donor fluorophore . In contrast, DABCYL (λmax ~470 nm) requires synthetic donors such as EDANS, and BHQ-1 (λmax ~534 nm) pairs only with green-emitting fluorophores such as FAM . This spectral specificity means DNP-X, SE is the only dark quencher among these comparators capable of quenching native protein fluorescence.

intrinsic fluorescence tryptophan quenching label-free FRET

Quenching Efficiency of Mca/DNP FRET Pair

In fluorogenic peptide substrates, the Mca/DNP FRET pair achieves up to 99.6% quenching efficiency when the substrate is intact, as demonstrated for the Mca-APK(Dnp) substrate . The EDANS/DABCYL pair also achieves >95% quenching efficiency in similar constructs [1]. However, the dynamic range upon cleavage differs quantitatively: Mca/DNP substrates provide a 25-fold fluorescence enhancement, whereas EDANS/DABCYL substrates yield a 40-fold enhancement [1]. This 15-fold difference in signal amplification guides assay selection, with DNP-based substrates preferred when hapten functionality outweighs the need for maximal signal amplification.

FRET efficiency protease substrate Mca/DNP pair

High Amine-Reactive Labeling Efficiency

DNP-X, SE demonstrates high amine-reactive efficiency: a fluorophore-to-protein (F/P) ratio of 1–2 is achieved using only a 2-fold molar excess of DNP-X, SE over the target protein in carbonate buffer at pH 9.0 . This contrasts with typical NHS ester labeling protocols that often require a 10–20-fold molar excess to achieve comparable incorporation levels . The low molar excess requirement minimizes protein over-modification, helping preserve biological activity and quantum yield of any co-conjugated fluorophores.

protein labeling NHS ester F/P ratio

Aqueous Solubility Profile vs. PEGylated Analog

DNP-X, SE exhibits limited aqueous solubility (<1 mg/mL in water; DMSO solubility 50 mg/mL) , a characteristic that can pose challenges for aqueous-phase bioconjugation. The PEGylated analog DNP-PEG4-NHS ester demonstrates significantly improved water solubility due to its tetraethylene glycol spacer, with DMSO solubility ≥80 mg/mL . A direct vendor comparison confirms that DNP-PEG4-NHS ester has 'much better water solubility' than DNP-X, SE . For applications requiring aqueous reaction conditions, the PEGylated form may be preferable; however, DNP-X, SE provides a shorter linker arm (hexanoic acid spacer vs. PEG4), which may be advantageous in distance-sensitive FRET designs.

aqueous solubility PEGylation bioconjugation

DNP-X, SE Optimal Application Scenarios


FRET Protease Assays with Hapten Validation

DNP-X, SE is ideally suited for FRET-based protease assays where independent verification of probe integrity is required. Its dual-function hapten/quencher capability (Evidence Item 1) allows the quencher moiety to be detected via anti-DNP antibodies, providing orthogonal confirmation of substrate incorporation and enabling multiplexed detection that DABCYL or BHQ-based probes cannot support .

Label-Free Protein Binding via Trp Quenching

For protein-ligand binding studies, DNP-X, SE enables direct monitoring of binding events through quenching of intrinsic tryptophan fluorescence (Evidence Item 2). This label-free approach eliminates the need for an external fluorophore, reducing synthetic complexity and avoiding potential perturbations to binding affinity that synthetic donor conjugation may introduce .

Efficient Protein and Antibody Conjugation

DNP-X, SE achieves optimal F/P ratios of 1–2 at only 2-fold molar excess (Evidence Item 4), making it suitable for conjugating sensitive proteins and antibodies where preservation of biological activity is paramount. The low excess requirement reduces reagent costs and minimizes protein over-modification, which is critical for therapeutic antibody conjugation and vaccine development applications .

DNP-Probes for Immuno-PCR and Proximity Ligation

The hapten functionality of DNP-X, SE enables the generation of DNP-labeled oligonucleotides or proteins for use in immuno-PCR and proximity ligation assays, where anti-DNP antibody conjugates provide a sensitive and specific detection system (Evidence Item 1). This application leverages the unique dual-function nature of DNP as both a quencher and a hapten, a feature unavailable with conventional dark quenchers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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